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molecular formula C11H8ClF3N2O B1397465 [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol CAS No. 1033586-27-4

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol

Cat. No. B1397465
M. Wt: 276.64 g/mol
InChI Key: LASBHUPJOFCEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998995B2

Procedure details

A dry 250 mL flask was charged with triphenylphosphonium dibromide (6.3 g, 14.9 mmol) and a solution of [2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol (3.54 g in 100 mL of CH2Cl2) was added portionwise. The reaction was stirred at room temperature for 2 h then was washed into a separatory funnel with water and CH2Cl2. The CH2Cl2 was separated, dried (MgSO4), and concentrated in vacuo. The crude bromide was purified by silica gel flash chromatography (Jones Flashmaster, 70 g Silica gel, gradient elution from 100% hexanes to 10% ethyl acetate over 30 minutes). Appropriate fractions were combined and concentrated in vacuo to afford 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole as a colorless oil, yield: 2.74 g (64% for both steps); 1H NMR (400 MHz, CDCl3): δ 7.35-7.55 (m, 4H), 6.70 (s, 1H), 4.21 (br s, 2H).
Name
triphenylphosphonium dibromide
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=1[N:48]1[C:52]([CH2:53]O)=[CH:51][C:50]([C:55]([F:58])([F:57])[F:56])=[N:49]1>>[Br:1][CH2:53][C:52]1[N:48]([C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][C:42]=2[Cl:41])[N:49]=[C:50]([C:55]([F:58])([F:57])[F:56])[CH:51]=1 |f:0.1.2.3|

Inputs

Step One
Name
triphenylphosphonium dibromide
Quantity
6.3 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1CO)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
then was washed into a separatory funnel with water and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude bromide was purified by silica gel flash chromatography (Jones Flashmaster, 70 g Silica gel, gradient elution from 100% hexanes to 10% ethyl acetate over 30 minutes)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=CC(=NN1C1=C(C=CC=C1)Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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